![molecular formula C10H13ClO3S B2402870 3-(4-Chlorophenyl)propyl methanesulfonate CAS No. 61440-60-6](/img/structure/B2402870.png)
3-(4-Chlorophenyl)propyl methanesulfonate
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Overview
Description
“3-(4-Chlorophenyl)propyl methanesulfonate” is a chemical compound with the molecular formula C10H13ClO3S . It belongs to the family of organosulfates. It is a colorless liquid that is slightly soluble in water.
Synthesis Analysis
This compound can be synthesized through the reaction between 4-chlorophenylpropanol and methanesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)propyl methanesulfonate” consists of a methanesulfonate group attached to a propyl group, which is further attached to a 4-chlorophenyl group . The average mass of the molecule is 248.726 Da .Chemical Reactions Analysis
As an organosulfate, “3-(4-Chlorophenyl)propyl methanesulfonate” can act as a sulfonating agent for various organic compounds, including alcohols, amines, and phenols.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 401.5±28.0 °C at 760 mmHg, and a flash point of 196.6±24.0 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
- Tiprolisant Synthesis : 3-(4-CPM)Ms serves as a valuable reagent in the synthesis of tiprolisant , a medication used to treat excessive daytime sleepiness in adults with narcolepsy . Researchers explore its potential as a precursor or intermediate in drug development.
- Material Science Research : Beyond medicinal chemistry, 3-(4-CPM)Ms has shown promise in material science research. Its ability to form specific interactions with other molecules makes it a candidate for developing functional materials. Researchers investigate its role in creating novel materials with tailored properties.
Medicinal Chemistry and Drug Development
Functional Materials
Mechanism of Action
The methane sulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)propyl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-15(12,13)14-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPANKSZVBOAPFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)propyl methanesulfonate |
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